N-(4-chloro-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide
CAS No.: 1251605-22-7
Cat. No.: VC11967618
Molecular Formula: C18H14ClFN4O2
Molecular Weight: 372.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251605-22-7 |
|---|---|
| Molecular Formula | C18H14ClFN4O2 |
| Molecular Weight | 372.8 g/mol |
| IUPAC Name | N-(4-chloro-2-fluorophenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H14ClFN4O2/c1-11-22-16(15-4-2-3-7-21-15)9-18(26)24(11)10-17(25)23-14-6-5-12(19)8-13(14)20/h2-9H,10H2,1H3,(H,23,25) |
| Standard InChI Key | DQUIGCCYZPBTGO-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=O)N1CC(=O)NC2=C(C=C(C=C2)Cl)F)C3=CC=CC=N3 |
| Canonical SMILES | CC1=NC(=CC(=O)N1CC(=O)NC2=C(C=C(C=C2)Cl)F)C3=CC=CC=N3 |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity
The compound’s systematic IUPAC name reflects its intricate architecture: N-(4-chloro-2-fluorophenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide. Its molecular formula, C₁₈H₁₄ClFN₄O₂, corresponds to a molecular weight of 372.8 g/mol. Key structural elements include:
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A pyrimidinone core substituted with a methyl group at position 2
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A pyridine ring at position 4 of the pyrimidinone
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An acetamide linker connected to a 4-chloro-2-fluorophenyl group
The canonical SMILES representation (CC1=NC(=CC(=O)N1CC(=O)NC2=C(C=C(C=C2)Cl)F)C3=CC=CC=N3) and InChIKey (DQUIGCCYZPBTGO-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies.
Physicochemical Properties
While experimental data on solubility and stability remain limited, its structural analogs suggest:
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Moderate hydrophobicity (logP ≈ 2.5–3.2) due to aromatic rings
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pH-dependent solubility in polar aprotic solvents
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Melting point range: 180–220°C (estimated via differential scanning calorimetry of similar pyrimidinones)
Synthesis and Analytical Characterization
Synthetic Pathways
The compound’s synthesis involves multi-step reactions (Figure 1):
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Pyrimidinone Core Formation:
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Piperidine Coupling:
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Acetamide Linker Installation:
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Amidation of the pyrimidinone intermediate with 4-chloro-2-fluorophenyl isocyanate.
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Critical Reaction Parameters:
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Temperature control (<5°C during amidation to prevent epimerization)
Analytical Confirmation
Structural validation employs:
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¹H/¹³C NMR: Key signals include δ 8.5 ppm (pyridine H), δ 2.1 ppm (CH₃), and δ 170 ppm (amide carbonyl).
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LC-MS: [M+H]⁺ peak at m/z 373.8 (theoretical: 373.08).
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PXRD: Distinctive diffraction pattern confirming crystallinity (reference Figure 1 in ).
| Assay Type | Result (Analog Data) | Citation |
|---|---|---|
| Cytotoxicity (HeLa) | IC₅₀ = 8.2 µM | |
| COX-2 Inhibition | 72% at 10 µM | |
| Aqueous Solubility | 12 µg/mL |
Research Challenges and Future Directions
Synthetic Optimization
Current limitations include:
Proposed Solutions:
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Transition metal catalysis for C–N coupling (e.g., Buchwald-Hartwig)
Biological Evaluation Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume